molecular formula C19H28N2O2S B2854226 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380098-24-6

2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide

Cat. No. B2854226
CAS RN: 2380098-24-6
M. Wt: 348.51
InChI Key: FRWBBSROLPQFJU-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is not fully understood. However, it has been proposed that 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been found to possess anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of prostaglandins and decrease the expression of inflammatory cytokines. 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has also been found to possess antitumor effects, which have been attributed to its ability to induce apoptosis and inhibit cell proliferation. In addition, 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been found to possess antimicrobial properties, which have been attributed to its ability to disrupt bacterial cell membranes.

Advantages and Limitations for Lab Experiments

2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to possess a wide range of biological activities, which make it a potential candidate for various therapeutic applications. However, 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, its toxicity profile and pharmacokinetic properties have not been fully characterized.

Future Directions

There are several future directions for the research on 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its toxicity profile and pharmacokinetic properties, which will be important for the development of potential drug candidates. In addition, further research is needed to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and infectious diseases.

Synthesis Methods

The synthesis of 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form 3-methylthiosemicarbazone. This compound is then reacted with 4-(chloromethyl) morpholine to form the final product, 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide. The synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been shown to possess a wide range of potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has also been shown to possess antitumor effects, making it a potential candidate for cancer therapy. In addition, 2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been found to possess antimicrobial properties, which make it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

2-(3-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-16-3-2-4-17(13-16)14-18(22)20-15-19(5-11-24-12-6-19)21-7-9-23-10-8-21/h2-4,13H,5-12,14-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWBBSROLPQFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

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